molecular formula C17H17F3N2O3 B2628076 (E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1009793-81-0

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B2628076
CAS No.: 1009793-81-0
M. Wt: 354.329
InChI Key: KBIJSPCBIDVVHR-VQHVLOKHSA-N
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Description

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a sophisticated small molecule designed for pioneering chemical biology and drug discovery research. This compound integrates a pyrrolidine-2-carboxamide scaffold, a structure featured in various pharmacologically active agents, with a 3-acetylphenyl group and a unique 4,4,4-trifluoro-3-oxobut-1-en-1-yl moiety. The strategic incorporation of the trifluoromethyl group and the α,β-unsaturated ketone (enone) system in the (E)-configuration is intended to enhance molecular stability, influence electronic properties, and provide a reactive handle for targeting nucleophilic cysteine residues in biological systems. Compounds with such motifs are frequently investigated as potent, covalent inhibitors for a range of enzyme targets, including protein kinases . G protein-coupled receptors (GPCRs) represent one of the most important classes of drug targets, and the pyrrolidine scaffold is known to be a key structural element in ligands designed to modulate their activity . The specific stereochemistry and functional groups of this reagent suggest potential for use in high-throughput screening campaigns and as a key intermediate in the structure-activity relationship (SAR) optimization of lead compounds. Its primary research value lies in its application toward the development of novel therapeutic agents for conditions such as inflammatory diseases, autoimmune disorders, and various cancers, particularly through the inhibition of specific signaling pathways . This compound is intended for research purposes only to explore these and other complex biological mechanisms.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-11(23)12-4-2-5-13(10-12)21-16(25)14-6-3-8-22(14)9-7-15(24)17(18,19)20/h2,4-5,7,9-10,14H,3,6,8H2,1H3,(H,21,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIJSPCBIDVVHR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-acetylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

 E N 3 acetylphenyl 1 4 4 4 trifluoro 3 oxobut 1 en 1 yl pyrrolidine 2 carboxamide\text{ E N 3 acetylphenyl 1 4 4 4 trifluoro 3 oxobut 1 en 1 yl pyrrolidine 2 carboxamide}

This structure features a pyrrolidine ring, an acetylphenyl group, and a trifluorinated enone moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluorinated enone moiety is known to enhance reactivity towards nucleophiles, potentially leading to the modulation of enzymatic activities and signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with similar structural features showed significant tumor cell cytotoxicity in vitro .

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF710
This compound A549TBD

Antimicrobial Activity

Preliminary tests suggest potential antimicrobial properties against certain bacterial strains. The presence of the acetyl and trifluoromethyl groups may enhance membrane permeability and disrupt microbial cell integrity. Further studies are necessary to quantify these effects.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on human tumor cell lines. The results indicated that compounds with similar structural motifs displayed selective toxicity towards cancer cells without significantly affecting normal cells .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes. The study found that it could inhibit urease activity in vitro, suggesting a potential application in treating infections caused by urease-producing pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Structural FeatureModificationEffect on Activity
Acetyl GroupRemovalDecreased cytotoxicity
Trifluoromethyl GroupReplacement with methylReduced enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally related pyrrolidine-2-carboxamide derivatives (–6, 7), highlighting key differences in substituents, purity, spectral properties, and stereochemical configurations:

Compound Substituents Purity NMR Characteristics Optical Rotation [α]D Rf Value Source
Target compound: (E)-N-(3-acetylphenyl)-... 3-acetylphenyl, (E)-trifluoro-3-oxobut-1-enyl N/A Not reported N/A N/A N/A
N-(4-ethoxyphenyl)-1-[(E)-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide 4-ethoxyphenyl, (E)-trifluoro-3-oxobut-1-enyl N/A SMILES: CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F; InChIKey: VQUXJGJCQHCAOQ-KNUVYBDBDG N/A N/A PubChem CID: 6262312
Compound 7a L-valyl, 4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-dihydropyrimido[4,5-d]pyrimidin-3-yl) 99% Extra NMR peaks due to rotamers −102° (c 0.0590, MeOH) 0.35 (MeOH:CH2Cl2)
Compound 7t L-isoleucyl, dimethylamino-4-methylpentanoyl 99% Extra NMR peaks (rotamers) +24.8° (c 0.0556, MeOH) 0.35 (MeOH:CH2Cl2)
Example 157 (Patent) (2S,4R)-4-hydroxy, 3-methylisoxazol-5-yl, thiazol-5-yl N/A Stereochemistry: (2S,4R) configuration N/A N/A
Example 3 (Patent) (2S,4R)-4-hydroxy, cyclopropylthiazol-5-yl, 3-methyl-2-(1-oxoisoindolin-2-yl) N/A Enhanced stereochemical specificity for target binding N/A N/A

Key Findings:

Substituent Impact on Purity and Stability: Compounds with branched aminoacyl groups (e.g., L-valyl in 7a) exhibit high purity (99%) despite rotameric complexity in NMR spectra . The target compound’s 3-acetylphenyl group may similarly enhance stability but could introduce steric hindrance affecting synthetic yield. In contrast, compounds with flexible alkyl chains (e.g., Example 157) prioritize stereochemical control (2S,4R configuration) over rotameric simplicity .

Spectral and Stereochemical Features: The presence of rotamers in Compounds 7a and 7t leads to extra NMR peaks, suggesting dynamic conformational exchange in solution . The target compound’s rigid (E)-enone system may reduce such effects. Patent derivatives (Examples 3, 157) emphasize (2S,4R) configurations to optimize interactions with biological targets, a strategy absent in the target compound’s design .

Optical Activity: Compound 7t shows positive optical rotation (+24.8°), while 7a exhibits negative rotation (−102°), correlating with their distinct chiral centers.

Aryl substituents (e.g., 4-ethoxyphenyl vs. 3-acetylphenyl) modulate solubility and bioavailability. The acetyl group in the target compound may improve membrane permeability relative to ethoxy or thiazolyl groups .

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